![molecular formula C9H16N2O B1284697 N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine CAS No. 953749-60-5](/img/structure/B1284697.png)

N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

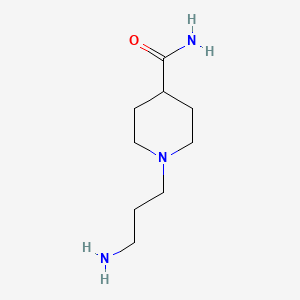

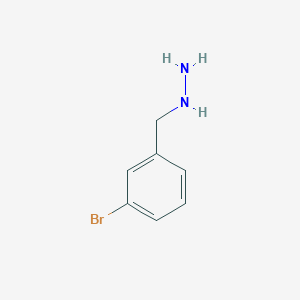

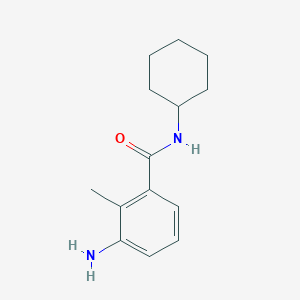

“N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) attached to a dimethylaminoethyl group .Physical And Chemical Properties Analysis

“N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine” is a liquid at room temperature . Its boiling point is 184.4°C at 760 mmHg . More detailed physical and chemical properties would require experimental determination or computational modeling.Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

Field

Organic Chemistry

Application

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

Method

The synthesis of indole derivatives involves various chemical reactions, including cyclization, substitution, and addition reactions .

Results

Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Amidines

Application

Amidines are valuable as building blocks for the synthesis of heterocyclic motifs of biological relevance, for functional materials, for organo-catalysts and as ligand in metal-complexes .

Method

The synthesis of amidines often involves the reaction of nitriles, amides, carbodiimides, aldoximes, or 1,2,4-oxadiazol-5-ones .

Results

Functionalized amidines have been prepared and used as starting materials in the synthesis of various organic molecule classes, especially heterocyclic structures .

Synthesis of Azo Dye Derivatives

Field

Pharmaceutical Chemistry

Application

Azo dye derivatives have shown potential in inhibiting the growth of cancerous cells .

Method

The synthesis of azo dye derivatives involves the reaction of benzothiazol-2-yl with other organic compounds .

Results

Some azo dye derivatives exhibited good activity towards the human colon cell line (HCT116) to inhibit the growth of the cancerous cells .

Catalytic Organic Synthesis

Application

This study presents a novel approach in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques .

Method

Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF) .

Results

This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

Hydrogel-Based Adsorption

Field

Environmental Science

Application

Scientists have been encouraged to find different methods for removing harmful heavy metal ions and dyes from bodies of water .

Method

Many adsorbent hydrogels have been developed and reported, comprising N,N-dimethylacrylamide (DMAA)-based hydrogels .

Results

DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .

Preparation of Metal Complexes

Field

Inorganic Chemistry

Application

DMEDA is used as a chelating diamine for the preparation of metal complexes .

Method

The compound is used as a precursor to imidazolidines by condensation with ketones or with aldehydes .

Results

Some of these metal complexes function as homogeneous catalysts .

Safety And Hazards

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7-4-5-9(12-7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELHQGOVULCJSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588400 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine | |

CAS RN |

953749-60-5 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)